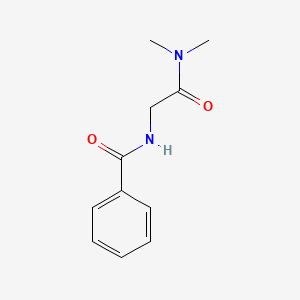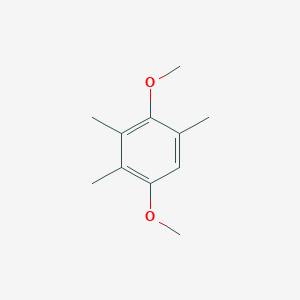
C12 Nbd-sphingosine, beta-D-lactosyl
Descripción general
Descripción
“C12 Nbd-sphingosine, beta-D-lactosyl” is also known as "Dodecanamide, N-[(1S,2R,3E)-1-[[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- . It is a fluorescently labeled fatty acid sphingolipid membrane probe .
Molecular Structure Analysis
The empirical formula of “C12 Nbd-sphingosine, beta-D-lactosyl” is C48H81N5O16 . The InChI code is 1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1 .Physical And Chemical Properties Analysis
“C12 Nbd-sphingosine, beta-D-lactosyl” is a solid . It is hygroscopic and light-sensitive . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Bilayer Properties and Structural Insights
Research on synthetic lactosyl-ceramide analogs, such as D-erythro-N-palmitoyl-lactosyl-C(18)-sphingosine, has provided insights into the bilayer properties and structural behaviors of these compounds. Studies utilizing differential scanning calorimetry and x-ray diffraction revealed complex thermal transitions and polymorphic behavior exclusively in bilayer phases. These findings underscore the role of oligosaccharide complexity in regulating glycosphingolipid structure and properties, which is crucial for understanding membrane dynamics and interactions (Saxena et al., 2000).
Chemoenzymatic Synthesis and Purification
Advancements in the chemoenzymatic synthesis of glycosphingolipids, exemplified by α-Gal pentasaccharyl ceramide, highlight the efficiency of enzymatic extension in glycosylation processes. This approach facilitates the synthesis in aqueous solutions and establishes quick and eco-friendly purification protocols, demonstrating the potential for large-scale production and application of such compounds in research and therapeutic contexts (Santra et al., 2017).
Pathophysiological Implications and Therapeutic Targets
Investigations into the deficiency of alkaline ceramidase ACER3 have linked it to early childhood progressive leukodystrophy, with implications for sphingolipid metabolism disorders. These studies reveal how mutations can lead to the accumulation of various sphingolipids, including lactosylceramides, highlighting the potential for targeting sphingolipid metabolism in therapeutic interventions for related neurological disorders (Edvardson et al., 2016).
Glycosphingolipid Antigens in Cancer Research
The streamlined chemoenzymatic strategy for synthesizing ganglioside cancer antigens from lactosyl sphingosine underscores the role of these compounds in cancer research. The ability to synthesize complex gangliosides, such as fucosyl GM1, opens new avenues for exploring cancer immunotherapy and diagnostic markers (Yu et al., 2018).
Enzymatic Activity Assays
The development of fluorescence assays for sphingosine-1-phosphate lyase enzyme activity, utilizing NBD-labeled substrates, represents a significant advancement in the study of sphingolipid metabolism. These assays offer a more sensitive and convenient alternative to traditional radioisotope-based methods, facilitating the exploration of the roles of sphingosine and related compounds in physiological and pathological processes (Bandhuvula et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEDTTDNSALUFC-OXMKHARGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H81N5O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099659 | |
| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C12 Nbd-sphingosine, beta-D-lactosyl | |
CAS RN |
474943-06-1 | |
| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474943-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1655909.png)



![2-chloro-N-[4-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B1655917.png)

![2-Naphthalenol, 1-[[4-(diethylamino)phenyl]azo]-](/img/structure/B1655923.png)

![Tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate](/img/structure/B1655925.png)

